Oxeglitazar

Vue d'ensemble

Description

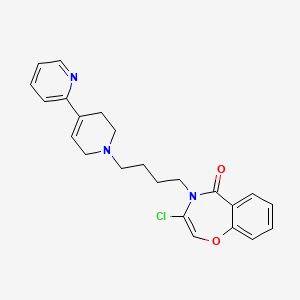

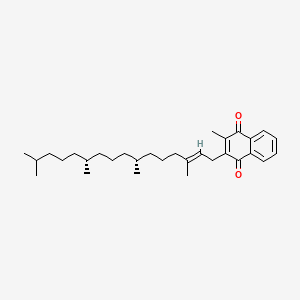

L’oxéglitazar est un médicament de petite taille qui agit comme un agoniste à la fois du récepteur activé par les proliférateurs de peroxysomes alpha et du récepteur activé par les proliférateurs de peroxysomes gamma. Il a été initialement développé par Merck Serono SA pour le traitement du diabète de type II et du syndrome métabolique . La formule moléculaire de l’oxéglitazar est C19H22O4, et sa masse moléculaire est de 314,38 g/mol .

Méthodes De Préparation

L’oxéglitazar peut être synthétisé en utilisant diverses méthodes, notamment l’extrusion à chaud et les techniques antisolvants supercritiques. Dans l’extrusion à chaud, l’oxéglitazar est combiné à des supports polymères tels que la copovidone, le copolymère caprolactame de polyvinyle-acétate de polyvinyle-polyéthylène glycol et l’hypromellose . Le mélange est ensuite extrudé à des températures élevées pour former des dispersions solides, qui sont ensuite granulables . Les techniques antisolvants supercritiques consistent à dissoudre l’oxéglitazar dans un solvant approprié, puis à le précipiter en utilisant du dioxyde de carbone supercritique . Cette méthode améliore la solubilité et la vitesse de dissolution de l’oxéglitazar .

Analyse Des Réactions Chimiques

L’oxéglitazar subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation, le borohydrure de sodium pour la réduction et les halogénures d’alkyle pour la substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’oxéglitazar peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

L’oxéglitazar a été largement étudié pour ses applications thérapeutiques potentielles dans le traitement du diabète de type II et du syndrome métabolique . Il a été démontré qu’il améliorait la sensibilité à l’insuline et les profils lipidiques dans des études précliniques et cliniques . De plus, l’oxéglitazar a été étudié pour son utilisation potentielle dans le traitement d’autres troubles métaboliques, tels que la goutte et la maladie du foie gras non alcoolique . Dans le domaine de l’administration des médicaments, l’oxéglitazar a été utilisé comme composé modèle pour étudier l’amélioration de la solubilité et de la biodisponibilité en utilisant diverses techniques de formulation .

Applications De Recherche Scientifique

Oxeglitazar has been extensively studied for its potential therapeutic applications in the treatment of type II diabetes mellitus and metabolic syndrome . It has been shown to improve insulin sensitivity and lipid profiles in preclinical and clinical studies . Additionally, this compound has been investigated for its potential use in the treatment of other metabolic disorders, such as gout and non-alcoholic fatty liver disease . In the field of drug delivery, this compound has been used as a model compound to study the enhancement of solubility and bioavailability using various formulation techniques .

Mécanisme D'action

L’oxéglitazar exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha et le récepteur activé par les proliférateurs de peroxysomes gamma . L’activation du récepteur activé par les proliférateurs de peroxysomes alpha conduit à une amélioration du métabolisme lipidique, tandis que l’activation du récepteur activé par les proliférateurs de peroxysomes gamma améliore la sensibilité à l’insuline . Ces effets combinés entraînent une meilleure maîtrise de la glycémie et des profils lipidiques chez les patients atteints de diabète de type II .

Comparaison Avec Des Composés Similaires

D’autres composés de cette classe comprennent l’aléglitazar et le muraglitazar . Comparé à ces composés, l’oxéglitazar a montré un profil de sécurité et d’efficacité favorable dans l’amélioration à la fois de la maîtrise de la glycémie et des profils lipidiques . Des études supplémentaires sont nécessaires pour comprendre pleinement sa sécurité et son efficacité à long terme .

Propriétés

IUPAC Name |

(2E,4E)-5-(7-methoxy-3,3-dimethyl-2H-1-benzoxepin-5-yl)-3-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O4/c1-13(9-18(20)21)5-6-14-11-19(2,3)12-23-17-8-7-15(22-4)10-16(14)17/h5-11H,12H2,1-4H3,(H,20,21)/b6-5+,13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVGXANXBVWECQE-BYWGDBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C=CC1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C=C/C1=CC(COC2=C1C=C(C=C2)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280585-34-4 | |

| Record name | Oxeglitazar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280585344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OXEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKX634SL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1677772.png)

![2-hydroxyethyl 2-hydroxybenzoate-(4as,6as,11br,13bs)-4,4,6a,9-tetramethyl-1,2,3,4,4a,5,6,6a,11b,13b-decahydrobenzo[a]furo[2,3,4-mn]xanthen-11-ol(1:1)](/img/structure/B1677775.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol](/img/structure/B1677777.png)